molecular formula C22H18ClN3O2S2 B295364 N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B295364
M. Wt: 456 g/mol
InChI Key: RDXHQCKWOISBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a thieno[2,3-d]pyrimidine-based compound that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by modulating the activity of certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in various studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been shown to have antifungal activity against certain strains of fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its potential as a multifunctional compound. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a versatile compound for various studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret certain results.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating various diseases. Another direction is to study its potential use in combination with other compounds, which may enhance its therapeutic effects. Furthermore, it may be useful to study its potential use in treating other diseases, such as autoimmune diseases and viral infections.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps. The starting materials are 3-chlorobenzoic acid, ethyl acetoacetate, and 2-mercapto-6-phenylpyrimidin-4-one. The reaction involves the condensation of these starting materials in the presence of a catalyst, followed by several purification steps to obtain the final product.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Furthermore, it has been shown to have potential as an antifungal agent.

properties

Molecular Formula

C22H18ClN3O2S2

Molecular Weight

456 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-17-12-18-20(30-17)25-22(26(21(18)28)16-9-4-3-5-10-16)29-13-19(27)24-15-8-6-7-14(23)11-15/h3-12H,2,13H2,1H3,(H,24,27)

InChI Key

RDXHQCKWOISBCQ-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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